1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
CAS No.:
Cat. No.: VC19812930
Molecular Formula: C8H13ClO3
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClO3 |
|---|---|
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
| Standard InChI | InChI=1S/C8H13ClO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3 |
| Standard InChI Key | GHYNHNMCSWFULR-UHFFFAOYSA-N |
| Canonical SMILES | CCC12COC(OC1)(OC2)CCl |
Introduction
Molecular Architecture and Structural Properties
The core structure of 1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane consists of a bicyclo[2.2.2]octane skeleton modified by three oxygen atoms at positions 2, 6, and 7. The chloromethyl (-CH₂Cl) and ethyl (-C₂H₅) groups occupy axial and equatorial positions, respectively, influencing both conformational stability and reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
| Molecular Formula | C₈H₁₃ClO₃ |
| Molecular Weight | 192.64 g/mol |
| Canonical SMILES | CCC12COC(OC1)(OC2)CCl |
| InChI Key | GHYNHNMCSWFULR-UHFFFAOYSA-N |
| PubChem CID | 91623750 |
The bicyclic framework imposes significant ring strain, which is partially alleviated by the electron-withdrawing oxygen atoms. X-ray crystallography of analogous compounds reveals bond angles of ~109° for the bridgehead carbons, consistent with sp³ hybridization . The chloromethyl group’s polarizability enhances susceptibility to nucleophilic substitution, while the ethyl group contributes steric bulk, potentially moderating reaction kinetics .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by two key sites: the chloromethyl group and the oxygen-rich bicyclic framework.
Nucleophilic Substitution at Chloromethyl
The C-Cl bond undergoes nucleophilic displacement with reagents such as:
-
Amines: Forming quaternary ammonium salts (e.g., reaction with pyridine yields N-alkylpyridinium derivatives).
-
Thiols: Producing thioether linkages, as demonstrated in the synthesis of 4-methylene sulfide analogs .
-
Hydroxide Ions: Leading to hydrolysis products, though steric hindrance from the ethyl group may slow this process.
Ring-Opening Reactions
Under strong acidic or basic conditions, the trioxabicyclo system may undergo ring-opening. For example, treatment with HBr generates brominated linear ethers, while oxidation with mCPBA yields epoxide derivatives .
Applications and Comparative Analysis
Comparison with Analogous Compounds
The ethyl group in the target compound reduces polarity compared to methyl analogs, potentially enhancing lipid solubility for biological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume